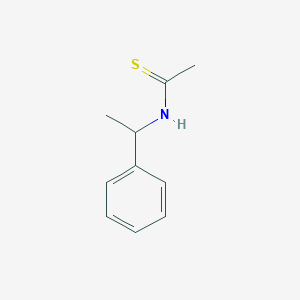![molecular formula C15H18N2 B13880371 2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
2-[(Benzylamino)methyl]-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzylamino)methyl]-3-methylaniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the amino group is substituted with a benzylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylamino)methyl]-3-methylaniline typically involves the reaction of 3-methylaniline with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylamino)methyl]-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[(Benzylamino)methyl]-3-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzylamino)methyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-2-methyl-1-propanol: This compound has a similar structure but with a hydroxyl group instead of an aniline group.
2-(Benzylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone: This compound contains an indole moiety, making it structurally similar but with different functional groups.
Uniqueness
2-[(Benzylamino)methyl]-3-methylaniline is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]-3-methylaniline |
InChI |
InChI=1S/C15H18N2/c1-12-6-5-9-15(16)14(12)11-17-10-13-7-3-2-4-8-13/h2-9,17H,10-11,16H2,1H3 |
InChI Key |
KBAHPHBPTHLQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




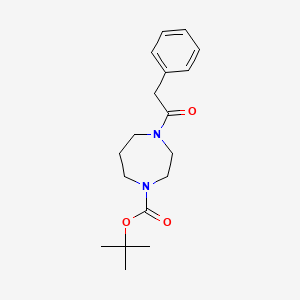
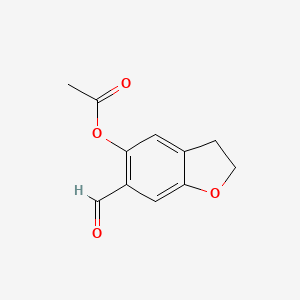

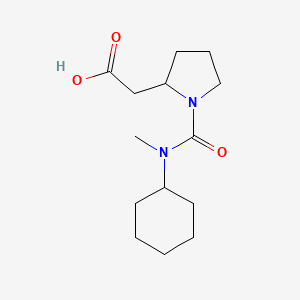
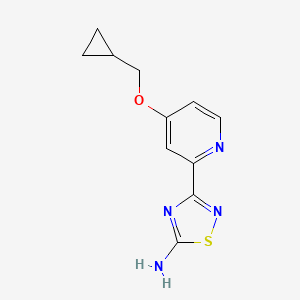
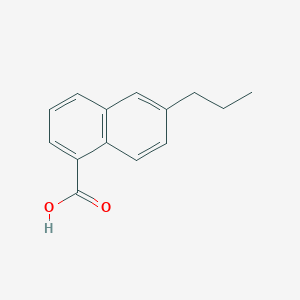
![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)
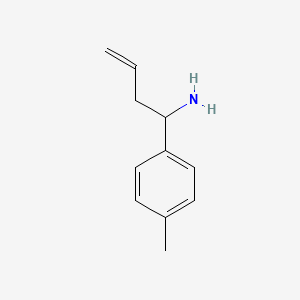
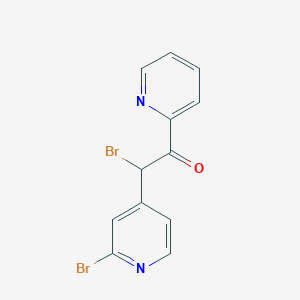

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
